molecular formula C12H9N3O2 B2912136 N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 478033-13-5

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B2912136
CAS No.: 478033-13-5
M. Wt: 227.223
InChI Key: XZFXTFBEKIULJK-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide: is a chemical compound with the molecular formula C12H9N3O2. It is known for its unique structure, which includes a cyano group, a methyl group, and an isoxazole ring attached to a benzenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 4-cyano-3-methyl-5-isoxazole with benzenecarboxylic acid derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form new products with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases.

Industry: In industrial applications, this compound is used in the production of materials with specific properties. It may be incorporated into polymers, coatings, and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

  • N-(4-cyano-3-methyl-5-isoxazolyl)-3-methylbenzenecarboxamide
  • 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide

Comparison: Compared to similar compounds, N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring and the benzenecarboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-10(7-13)12(17-15-8)14-11(16)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFXTFBEKIULJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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